molecular formula C10H9NO2 B145743 Ethyl 4-cyanobenzoate CAS No. 7153-22-2

Ethyl 4-cyanobenzoate

Cat. No. B145743
CAS RN: 7153-22-2
M. Wt: 175.18 g/mol
InChI Key: JLSSWDFCYXSLQX-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoate is a chemical compound that is part of a broader class of cyanoacetate esters. These compounds are characterized by the presence of a cyano group (-CN) attached to a benzene ring, which is further substituted with an ester group. The ester group in ethyl 4-cyanobenzoate is derived from ethyl alcohol. This compound is of interest in various chemical syntheses and applications due to its functional groups.

Synthesis Analysis

The synthesis of compounds related to ethyl 4-cyanobenzoate often involves multi-step reactions. For instance, the synthesis of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate involves a series of reactions that result in the formation of a quinazoline ring attached to a cyanoacetate residue . Similarly, ethyl 4-vinyl-α-cyano-β-phenylcinnamate is synthesized from 4-ethylbenzoic acid through a five-step process, which includes a critical Knoevenagel condensation with ethyl cyanoacetate . These methods demonstrate the versatility of cyanoacetate esters in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds in the ethyl 4-cyanobenzoate family can be complex. For example, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate shows intramolecular hydrogen bonding, which is a common feature in cyanoacetate derivatives . The presence of such intramolecular interactions can influence the stability and reactivity of these compounds. The molecular structure is often elucidated using techniques such as 1H-NMR spectroscopy and X-ray crystallography.

Chemical Reactions Analysis

Ethyl 4-cyanobenzoate and its derivatives participate in various chemical reactions. The Knoevenagel condensation mentioned earlier is a key reaction for the synthesis of ethyl 4-vinyl-α-cyano-β-phenylcinnamate, which is a monomer that can be polymerized or copolymerized with other monomers . Additionally, the reactivity of the cyano group allows for further functionalization, as seen in the synthesis of α-((4-cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol), which is used as a stabilizer for metal nanoparticles .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-cyanobenzoate derivatives are influenced by their molecular structure. For instance, the stability of α-((4-cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol) as a stabilizer for silver nanoparticles is pH-dependent, with high stability between pH 3 and 9 . The crystallographic data of related compounds provide insights into their solid-state properties, such as cell dimensions and space groups, which are important for understanding their behavior in various applications .

Scientific Research Applications

Synthesis and Luminescent Properties

Ethyl 4-cyanobenzoate is used in synthesizing heterocyclic conjugates, integrating unique tetrazine and 4H-1,2,4-triazole rings. These compounds display promising application potential in numerous fields due to their distinct absorption and emission properties. The synthesis involves commercially available 4-cyanobenzoic acid and ethyl diazoacetate, producing systems with varied electron-donating or electron-withdrawing substituents. These synthesized systems enable the study of the structural influence on reaction pathways and luminescent properties (Maj, Kudelko & Świątkowski, 2022).

Environmental Behavior and Photocatalytic Profile

Ethyl 4-cyanobenzoate's derivative, Ethyl-4-aminobenzoate (Et-PABA), is extensively used in sunscreens and anesthetic ointments. Research has been conducted to explore its environmental behavior, specifically its occurrence in seawater and drinking water sources, and its transformation products (TPs). The study used advanced techniques like UHPLC-QTOF-MS for structural elucidation and examined the transformation pathways, including (de)hydroxylation, demethylation, and molecular rearrangement. The research revealed that irradiation transformation products are less toxic than the parent compound, shedding light on its environmental fate and photocatalytic profile (Li et al., 2017).

Photochemistry and Intramolecular Processes

The photochemistry of derivatives, specifically 2-(1-naphthyl)ethyl benzoates, has been compared to 2-arylethyl 4-cyanobenzoates, revealing intricate processes like Norrish Type II fragmentation and intramolecular electron transfer. These studies offer deep insights into the molecular behavior under light exposure, contributing to our understanding of the photochemical properties of ethyl 4-cyanobenzoate derivatives (Morley & Pincock, 2001).

Safety And Hazards

Ethyl 4-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSWDFCYXSLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221769
Record name Ethyl 4-cyanobenzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-cyanobenzoate

CAS RN

7153-22-2
Record name Benzoic acid, 4-cyano-, ethyl ester
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Record name Ethyl 4-cyanobenzoate
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Record name Ethyl 4-cyanobenzoate
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Record name Ethyl 4-cyanobenzoate
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask charged with 4-cyanobenzoic acid (19.36 g, 0.13 mol) in abs. ethanol (100 mL) was added concentrated sulfuric acid (3 mL). This mixture was heated to reflux for a period of 28 h, then allowed to cool to room temperature overnight. The solvent was removed via rotary evaporation and the resulting off-white residue was taken up in diethyl ether (500 mL). This was then washed with saturated sodium bicarbonate/water solution (5×100 mL), then brine (1×100 mL), and dried over magnesium sulfate. Filtration and concentration yielded an off-white solid. Recrystallization from 95% ethanol (50 mL) yielded product as white crystals (16.85 g, 3%). 1H NMR (400 MHz, CDCl3, δ in ppm) 8.14 (AA′XX′, J=8.6 Hz, 2H), 7.74 (AA′XX′), J=8.6 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H).
Quantity
19.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
3%

Synthesis routes and methods II

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (657.0 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 19 hours while a 95% sulfuric acid (51.6 g) was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 66.5 g of ethyl p-cyanobenzoate (yield 76%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
657 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 12 hours while a 20% hydrochloric acid/ethanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 83.1 g of ethyl p-cyanobenzoate (yield 95%). Subsequently, the reaction mixture was concentrated under reduced pressure, and water was added thereto. The resultant mixture was dissolved through heating, and cooled for crystallization, to thereby obtain 74.7 g of ethyl p-cyanobenzoate having a purity of 99.5% (yield 85%).
Quantity
73 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-cyanobenzoate
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Citations

For This Compound
103
Citations
K Morley, JA Pincock - The Journal of Organic Chemistry, 2001 - ACS Publications
The photochemistry of the 2-(1-naphthyl)ethyl benzoates 6 and 7 was examined in order to compare them to previously studied 2-arylethyl 4-cyanobenzoates that underwent a Norrish …
Number of citations: 6 pubs.acs.org
F Besseau, C Laurence, M Berthelot - Journal of the Chemical Society …, 1994 - pubs.rsc.org
… Numbers refer to Table 1 , Ethyl 4-nitrobenzoate 22 and ethyl 4-cyanobenzoate 25 stand … However, ethyl 4-nitrobenzoate and ethyl 4-cyanobenzoate stand significantly above the line of …
Number of citations: 86 pubs.rsc.org
TM Martin, P Harten, R Venkatapathy… - Toxicology …, 2008 - Taylor & Francis
… for ethyl 4-cyanobenzoate. The boxed clusters indicate the closest cluster to ethyl 4-cyanobenzoate … models and meet the constraints for making a prediction for ethyl 4-cyanobenzoate. …
Number of citations: 97 www.tandfonline.com
D Cheshmedzhieva, S Ilieva… - Journal of Physical …, 2021 - Wiley Online Library
… For ethyl 4-cyanobenzoate and ethyl 4-(dimethylamino)benzoate, Besseau et al. [ 23 ] discussed that competitive hydrogen bonds with the basic nitrogen atoms in these group may also …
Number of citations: 4 onlinelibrary.wiley.com
GM Wallraff, M Baier, A Diaz, RD Miller - Journal of Inorganic and …, 1992 - Springer
… Fo/F) of PMPS as a function of ethyl-4-cyanobenzoate concentration. These data are similar to … If the curved plot found for ethyl-4-cyanobenzoate quenching is fit to a modified form of the …
Number of citations: 24 link.springer.com
SH Lee, GI Nikonov - ChemCatChem, 2015 - Wiley Online Library
… Similar to the previous observation by Beller et al.,14 the ester group of ethyl 4-cyanobenzoate … Similar to the reduction of ethyl 4-cyanobenzoate (Table 2, entry 5), we subjected alkyl …
DR Roy, R Parthasarathi… - QSAR & …, 2006 - Wiley Online Library
Electrophilicity index is one of the important quantum chemical descriptors in describing toxicity or biological activities of the diverse classes of chemicals to bio‐systems in the context of …
Number of citations: 38 onlinelibrary.wiley.com
JM Watson - 1970 - search.proquest.com
… An nmr spectrum (CCl^) of this distillate showed it to be a mixture of approximately 85% 4'-cyano-4-pentenophenone and 15% ethyl 4-cyanobenzoate. The 4'-cyano-4-pentenophenone …
Number of citations: 0 search.proquest.com
SH Wunderlich, CJ Rohbogner, A Unsinn… - … Process Research & …, 2010 - ACS Publications
… In contrast, the metalation of ethyl 4-cyanobenzoate (20; 17.5 g, 100 mmol) using tmp 2 Zn·2MgCl 2 ·2LiCl (3; 0.44 M in THF, 114 mL) takes 48 h at 25 C (compared to 24 h for the 2 …
Number of citations: 103 pubs.acs.org
A Melman, M Zhong, VE Marquez… - The Journal of organic …, 2008 - ACS Publications
… However, basic hydrolysis of nitrile 11 with NaOH in MeOH−H 2 O (Scheme 3) resulted in formation of either ethyl 4-cyanobenzoate or 4-cyanobenzoic acid rather than the expected …
Number of citations: 16 pubs.acs.org

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